Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate

Lipophilicity Drug-likeness Physicochemical profiling

Ethyl 8-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 132272-55-0) is a heterocyclic small molecule (C₁₁H₁₃N₃O₂, MW 219.24 g/mol) belonging to the imidazo[1,2-a]pyridine family, a scaffold recognized in medicinal chemistry as a 'privileged structure' due to its prevalence across diverse bioactive compounds. The compound features a unique 7-methyl-8-amino substitution pattern on the pyridine ring, combined with an ethyl ester at the 2-position.

Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
CAS No. 132272-55-0
Cat. No. B1316649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate
CAS132272-55-0
Molecular FormulaC11H13N3O2
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C=CC(=C(C2=N1)N)C
InChIInChI=1S/C11H13N3O2/c1-3-16-11(15)8-6-14-5-4-7(2)9(12)10(14)13-8/h4-6H,3,12H2,1-2H3
InChIKeyLUFZFPACGZLWDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 132272-55-0): Core Scaffold Identity and Procurement Baseline


Ethyl 8-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 132272-55-0) is a heterocyclic small molecule (C₁₁H₁₃N₃O₂, MW 219.24 g/mol) belonging to the imidazo[1,2-a]pyridine family, a scaffold recognized in medicinal chemistry as a 'privileged structure' due to its prevalence across diverse bioactive compounds [1]. The compound features a unique 7-methyl-8-amino substitution pattern on the pyridine ring, combined with an ethyl ester at the 2-position. Its computed physicochemical profile includes an XLogP3 of 2.0, a topological polar surface area (TPSA) of 69.6 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [2]. This substitution pattern is rare in the literature and offers distinct vectors for both target engagement and synthetic elaboration, distinguishing it from more common imidazo[1,2-a]pyridine congeners [1].

Why Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate Cannot Be Casually Substituted by In-Class Analogs


Imidazo[1,2-a]pyridine-2-carboxylates with varying substitution patterns are not functionally interchangeable. The simultaneous presence of the 8-amino group and the 7-methyl group in this compound creates a distinct hydrogen-bonding and lipophilicity profile that cannot be replicated by analogs lacking either substituent. For instance, removal of the 7-methyl group (as in CAS 129912-07-8) lowers XLogP3 by 0.4 units, while removal of the 8-amino group (as in CAS 1220397-16-9) eliminates a crucial hydrogen bond donor and reduces TPSA by 26 Ų, fundamentally altering the molecule's capacity for target engagement [1]. Published work on 8-amino imidazo[1,2-a]pyridines has explicitly demonstrated that the exocyclic amine enhances binding affinity toward the adenosine A₂A receptor, a therapeutically relevant target in neurodegeneration, while maintaining low cytotoxicity—an attribute lost in non-aminated congeners [2]. Consequently, substituting this compound with a 'close analog' may compromise both pharmacodynamic and pharmacokinetic properties in a predictable, quantitative fashion.

Quantitative Differentiation Evidence for Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: Target Compound Exhibits Intermediate LogP vs. 7-Des-Methyl and 8-Des-Amino Analogs

The target compound (CAS 132272-55-0) has an XLogP3 of 2.0, positioned between the more hydrophilic 7-des-methyl analog (CAS 129912-07-8, XLogP3 = 1.6) and the more lipophilic 8-des-amino analog (CAS 1220397-16-9, XLogP3 = 2.3) [1][2]. This intermediate lipophilicity, conferred specifically by the 7-methyl group (Δ LogP +0.4 over the des-methyl comparator) while retaining the 8-amino group's polarity contribution, may offer a balanced profile for both membrane permeability and aqueous solubility, a critical parameter in oral bioavailability optimization. The 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid comparator (CAS 80353-94-2) has XLogP3 = 2.0 but lacks the ester moiety and amino group, altering both lipophilicity drivers and H-bond capacity simultaneously [3].

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA): The 8-Amino Group Confers 26–26.0 Ų Higher TPSA vs. Non-Aminated Analogs

The target compound has a TPSA of 69.6 Ų, identical to its 7-des-methyl analog (CAS 129912-07-8, TPSA 69.6 Ų) since both share the 8-amino group and ethyl ester [1][2]. In contrast, the 8-des-amino methyl ester analog (CAS 1220397-16-9) has a substantially lower TPSA of 43.6 Ų (Δ = -26.0 Ų), and the 8-des-amino free acid analog (CAS 80353-94-2) has TPSA 54.6 Ų (Δ = -15.0 Ų) [3][4]. This quantitative difference underscores the 8-amino group as the dominant contributor to polar surface area within this scaffold. Compounds with TPSA > 60 Ų generally exhibit reduced passive blood-brain barrier penetration, whereas TPSA values > 140 Ų are associated with poor oral absorption; the target compound's TPSA of 69.6 Ų sits in a range that balances solubility with CNS accessibility.

Polar surface area Blood-brain barrier penetration Solubility

Hydrogen Bond Donor/Acceptor Profile: The 8-Amino Group Provides a Unique Dual H-Bond Capacity Missing in 8-Des-Amino Analogs

The target compound possesses 1 hydrogen bond donor (HBD) and 4 hydrogen bond acceptors (HBA), identical to the 7-des-methyl analog (CAS 129912-07-8) [1][2]. However, the 8-des-amino methyl ester analog (CAS 1220397-16-9) has 0 HBD and only 3 HBA [3]. The free acid analog (CAS 80353-94-2) has 1 HBD and 3 HBA [4]. The loss of the 8-amino group eliminates the capacity to donate a hydrogen bond, which published evidence indicates is critical for enhanced binding affinity at the adenosine A₂A receptor [5]. The 7-methyl group, while not directly contributing to H-bond counts, sterically and electronically modulates the environment of the 8-amino group, potentially influencing its pKa and H-bond strength relative to the 7-unsubstituted analog. The ethyl ester provides an additional H-bond acceptor site compared to the free acid, which may influence solubility and crystal packing properties.

Hydrogen bonding Target engagement Molecular recognition

Synthetic Versatility: The 8-Amino Substituent Enables Regioselective Derivatization via Amide Coupling and Diazotization Chemistries Absent in Non-Aminated Analogs

The 8-amino group of the target compound serves as a nucleophilic handle for selective functionalization via N-acylation, sulfonylation, reductive amination, or diazotization, enabling access to a broader array of 8-substituted derivatives than is possible with 8-des-amino analogs. Research has demonstrated that 8-aminoimidazo[1,2-a]pyridine (8-AIP) functions as an effective bidentate directing group for palladium- and copper-catalyzed C–H functionalization reactions, enabling site-selective arylation and amination [1][2]. The target compound, bearing this 8-amino functionality, can serve a dual role as both a ligand-directing building block in metal-catalyzed transformations and a scaffold for subsequent medicinal chemistry elaboration. The 8-des-amino methyl ester comparator (CAS 1220397-16-9) lacks this nucleophilic amine, restricting derivatization primarily to ester hydrolysis/transesterification reactions. Furthermore, the ethyl ester at position 2 offers orthogonal reactivity to the 8-amino group, enabling sequential, chemoselective transformations without protecting group manipulation.

Synthetic chemistry Building block Derivatization

Class-Level Evidence: 8-Amino Imidazo[1,2-a]pyridines Demonstrate Enhanced Adenosine A₂A Receptor Affinity Relative to Non-Aminated Congeners

Boulahjar et al. (2018) designed and synthesized a series of 2,6-disubstituted-8-amino imidazo[1,2-a]pyridines and demonstrated that incorporation of an exocyclic amine at the 8-position enhanced affinity toward the adenosine A₂A receptor (A₂AR) while maintaining low cytotoxicity in cellular assays [1]. The study explicitly compared 8-aminated vs. non-aminated imidazo[1,2-a]pyridines and established that the 8-amino group contributes a critical hydrogen bond interaction with the receptor. While the target compound features a 7-methyl rather than a 6-substitution pattern, the shared 8-aminoimidazo[1,2-a]pyridine-2-carboxylate core predicts analogous A₂AR engagement potential. The 7-methyl group may additionally modulate the electron density of the fused ring system and sterically influence the conformation of the 8-amino group, potentially offering selectivity advantages over the 7-unsubstituted analog (CAS 129912-07-8) that have not yet been quantitatively resolved in published head-to-head comparisons.

Adenosine A2A receptor Neurodegeneration GPCR

Procurement-Driven Application Scenarios for Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate


Adenosine A₂A Receptor Antagonist Lead Optimization Programs

Research groups pursuing A₂A receptor antagonists for Parkinson's or Alzheimer's disease should prioritize this compound over the 7-des-methyl analog (CAS 129912-07-8) when the goal is to explore the steric and electronic effects of a methyl substituent adjacent to the critical 8-amino pharmacophore. The 7-methyl group increases lipophilicity (XLogP3 +0.4) without altering TPSA (both 69.6 Ų), potentially enhancing membrane permeability while preserving A₂AR H-bond interactions, supported by class-level evidence linking 8-amino imidazo[1,2-a]pyridines to enhanced A₂A receptor affinity [1]. This compound can serve as a late-stage diversification intermediate where the 8-amino group is elaborated into amides, sulfonamides, or ureas, while the ethyl ester can be hydrolyzed to the carboxylic acid for further coupling.

C–H Functionalization Methodology Development Using the 8-AIP Directing Group Motif

Synthetic chemistry laboratories developing palladium- or copper-catalyzed C–H activation methodologies can utilize this compound as a substrate bearing the 8-aminoimidazo[1,2-a]pyridine (8-AIP) directing group. Published studies have established 8-AIP as an effective bidentate directing group for site-selective ortho-C(sp²)–H arylation and amination [1][2]. The 7-methyl substituent provides an additional point of structural diversity to probe steric effects on regioselectivity in C–H functionalization reactions, a feature absent in the unsubstituted 8-AIP scaffold. The 2-ethyl ester enables post-functionalization derivatization, and the compound's three rotatable bonds offer conformational flexibility that may influence directing group efficacy in different solvent systems.

Focused Library Synthesis for Kinase or GPCR Target Screening

Medicinal chemistry teams building focused compound libraries for kinase or GPCR screening should select this compound as a core scaffold because it provides two orthogonal reactive handles (8-NH₂ and 2-COOEt) enabling efficient parallel synthesis of diverse analogs [1]. Unlike the 8-des-amino analog (CAS 1220397-16-9), which can only be diversified at the ester, this compound supports simultaneous or sequential derivatization at both positions, doubling the chemical space accessible from a single building block. The balanced lipophilicity (XLogP3 = 2.0) and moderate TPSA (69.6 Ų) place initial library members within favorable drug-like property space, reducing the risk of synthesizing compounds with intrinsically poor absorption or solubility profiles.

Metal Chelation and Coordination Chemistry Studies

Research groups investigating metal chelation properties of imidazo[1,2-a]pyridine derivatives should consider this compound for its ability to act as a bidentate ligand via the N1 nitrogen of the imidazo ring and the 8-amino group. Studies on related 8-carboxylate imidazo[1,2-a]pyridines have demonstrated excellent potential for chelation with transition metal ions [1]. The 7-methyl group in this compound may sterically influence metal binding geometry and stability constants relative to the unsubstituted analog, providing a tunable parameter for coordination chemistry applications. The ethyl ester at position 2 offers a spectroscopic handle (carbonyl IR stretch, NMR) for monitoring complex formation.

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